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Core Pharmacokinetic Parameters of Flumatinib

The following tables summarize the key pharmacokinetic (PK) parameters of flumatinib and its major

metabolites after single and multiple doses in patients with chronic phase chronic myeloid leukemia (CML-

CP) [1].

Table 1: Pharmacokinetic Parameters after a Single Dose

Flumatinib 400

Flumatinib 600

Parameter Description
mg (n=14) mg (n=15)

T~max~ (h) 2.0 (median) 2.0 (median) Time to reach maximum plasma
concentration

t~1/2~ (h) 16.0 16.9 Apparent terminal disposition half-life

C~max~ Data from graph* Data from graph* Maximum measured plasma

(ng/mL) concentration

AUC~0-t~ Data from graph* Data from graph* Area under the concentration-time

(h-ng/mL) curve from O to last time point
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Flumatinib 400 Flumatinib 600 L
Parameter Description

mg (n=14) mg (n=15)
AUC~0-c0~ Data from graph* Data from graph* Area under the concentration-time
(h-ng/mL) curve from O to infinity

Table 2: Pharmacokinetic Parameters at Steady-State (after Multiple Doses)

Flumatinib 400 mg Flumatinib 600 mg o
Parameter Description
(n=14) (n=15)
Rac ~4.1-fold ~3.4-fold Accumulation ratio for
(C~max~) C~max~
Rac (AUC) ~4.1-fold ~3.4-fold Accumulation ratio for AUC

Note: The exact numerical values for C~max~ and AUC from [1] were not fully detailed in the text but can

be observed in the published graphs, which show an approximate dose-proportional increase.

Detailed Experimental Protocols

The core PK data presented above were generated using the following standardized clinical and bioanalytical

methods [1].

Clinical Study Design

Type: Open-label, pharmacokinetic study.
Population: 29 patients with CML-CP.
Dosing:
o Day 1: A single oral dose of 400 mg or 600 mg flumatinib under fasting conditions.
o Days 2-3: Washout period.
o Days 4-11: Once-daily administration for 8 consecutive days to reach steady state.
Blood Sampling (Single Dose): Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, and 72 hours post-dose.
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¢ Blood Sampling (Multiple Dose): Pre-dose and 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, 72, 96, 120, and 144
hours after the last dose on Day 11.

Bioanalytical Method

e Technique: Liquid chromatography tandem mass spectrometry (LC-MS/MS).

e Analytes: Flumatinib and its two major metabolites, M1 (N-desmethyl flumatinib) and M3 (amide-
bond hydrolytic metabolite).

e Sample Processing: Blood samples were collected in heparinized tubes, centrifuged, and the
plasma was stored at -70°C until analysis.

e Data Analysis: PK parameters were calculated using a standard non-compartmental method with R
software (version 4.0.2) and the PKNCA package.

Key Factors Influencing Flumatinib Pharmacokinetics

Diet-Drug Interactions

A study in healthy Chinese subjects found that a high-fat diet significantly increases flumatinib exposure

[2].

¢ Impact on Flumatinib: The geometric mean ratios (fed/fasting) were:
o C~max~: 281.65% (90% CI: 225.80-351.31%)
o AUC~0-t~: 167.43% (90% CI: 143.92-194.79%)

¢ Impact on Metabolites: Exposure to the active metabolite M1 also increased, while exposure to M3
decreased or remained similar.

¢ Recommendation: Fasting administration is recommended to minimize variability and potential
toxicity [2].

Drug-Drug Interactions

Flumatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [3].

e Strong CYP3A4 Inhibitors: Concomitant use with drugs like isavuconazole, ketoconazole, and
posaconazole can significantly inhibit flumatinib metabolism.
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e Evidence: A preclinical study showed that isavuconazole increased flumatinib's AUC(0-t) and
C~max~ in rats by inhibiting its metabolism, suggesting a potential for clinically significant interactions
in humans [3].

Tissue Distribution

A clinical study on Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients

provided insights into flumatinib's distribution [4]:

e Concentration Gradient: Flumatinib concentration follows the order bone marrow > serum >
cerebrospinal fluid (CSF).

¢ Blood-Brain Barrier: Flumatinib was detected in the CSF, indicating a probability to cross the blood-
brain barrier, which may be relevant for preventing central nervous system leukemia [4].

Flumatinib Metabolism and Experimental Workflow

The diagram below illustrates the primary metabolic pathway of flumatinib and the key experimental

workflow used in drug interaction studies.
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Flumatinib is metabolized by CYP3A4 into active M1 and inactive M3 metabolites.
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Typical workflow for assessing drug interactions, as used in flumatinib studies.
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To cite this document: Smolecule. [Flumatinib pharmacokinetics half-life Cmax AUC]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547876#flumatinib-

pharmacokinetics-half-life-cmax-auc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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